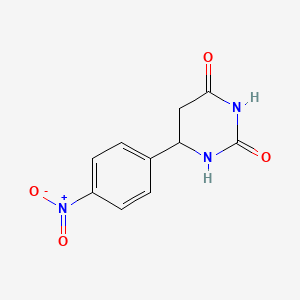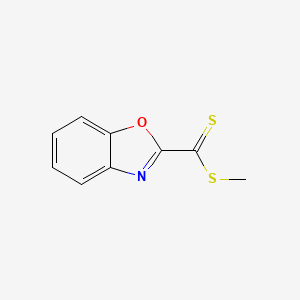![molecular formula C22H17N3 B14350086 4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine CAS No. 91545-79-8](/img/structure/B14350086.png)
4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine is an organic compound that features a biphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine typically involves multi-step organic synthesis. One common method includes the condensation of biphenyl-4-carbaldehyde with appropriate amines and pyrimidine derivatives under controlled conditions . The reaction conditions often require the use of catalysts and solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential due to the potential hazards associated with the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Aminobiphenyl: An aromatic amine with potential carcinogenic properties.
4,4’-Biphenol: A phenolic derivative of biphenyl with applications in polymer chemistry.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine is unique due to its combination of a biphenyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
91545-79-8 |
|---|---|
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-phenyl-6-(4-phenylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H17N3/c23-22-24-20(18-9-5-2-6-10-18)15-21(25-22)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H,(H2,23,24,25) |
InChI Key |
JMWDFZUGHWQKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)



![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
